![molecular formula C12H19N B181004 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine CAS No. 869942-00-7](/img/structure/B181004.png)
2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine
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Overview
Description
“2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine” is structurally related to methamphetamine . It is also known as Methiopropamine (MPA), Methedrene, and Syndrax . It was first reported in 1942 and has been used as a recreational stimulant .
Synthesis Analysis
The synthesis of methiopropamine involves a four-step process . It starts with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. Finally, it is reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis
The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position . The IUPAC name is 1-(thiophen-2-yl)-2-methylaminopropane . The molecular formula is C8H13NS and the molar mass is 155.26 g·mol−1 .Chemical Reactions Analysis
Methiopropamine is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one .Physical And Chemical Properties Analysis
The compound is an organic compound . The chemical and physical data include a formula of C8H13NS and a molar mass of 155.26 g·mol−1 .Scientific Research Applications
Drug Discovery and Pharmacology
In pharmacology, this compound has shown potential as a precursor in the synthesis of various pharmacologically active molecules. For instance, derivatives of this compound have been investigated for their antidepressant-like efficacy and potential in treating stress-related disorders . The ability to modulate neurotransmitter systems makes it a valuable scaffold in the development of new therapeutic agents.
Organic Synthesis
“2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine” serves as a versatile intermediate in organic synthesis. It can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, which are pivotal for constructing complex organic molecules . These reactions are fundamental in the synthesis of a wide array of organic compounds, including pharmaceuticals and fine chemicals.
Materials Science
The compound’s derivatives are utilized in materials science for the synthesis of novel materials. Its structural motif can be incorporated into polymers or used to modify surfaces, impacting the material’s physical properties and functionality. The benzylic position, in particular, offers a reactive site for further functionalization, which is crucial in designing advanced materials .
Analytical Chemistry
In analytical chemistry, “2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine” and its derivatives can be used as standards or reagents. Their distinct spectroscopic properties enable them to serve as reference compounds in various analytical techniques, aiding in the identification and quantification of substances within complex mixtures .
Biochemistry
Biochemically, the compound can be employed to study enzyme-substrate interactions, particularly with enzymes that target similar structural frameworks. This can provide insights into enzyme specificity and aid in the design of enzyme inhibitors or activators, which have applications in both research and therapeutic contexts .
Medicinal Chemistry
In medicinal chemistry, the compound’s framework is explored for its drug-like properties. Its ability to cross biological barriers and its interactions with biological targets are of interest. It can be modified to enhance its pharmacokinetic and pharmacodynamic profiles, making it a valuable lead compound in drug design .
Mechanism of Action
Target of Action
A similar compound, 2-methyl-n-((2’- (pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (pf-04455242), has been identified as a κ-opioid receptor (kor) antagonist
Mode of Action
Benzylic compounds, which include this compound, are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the removal of a hydrogen atom from the benzylic position, which can be resonance stabilized .
Biochemical Pathways
The similar compound pf-04455242, a kor antagonist, would be expected to affect pathways involving κ-opioid receptors .
Safety and Hazards
properties
IUPAC Name |
2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10(2)8-13-9-12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWFOZSZFFZDTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405886 |
Source
|
Record name | 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine | |
CAS RN |
869942-00-7 |
Source
|
Record name | 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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